molecular formula C11H12ClFO B1322200 5-Chloro-1-(3-fluorophenyl)-1-oxopentane CAS No. 487058-73-1

5-Chloro-1-(3-fluorophenyl)-1-oxopentane

Cat. No. B1322200
M. Wt: 214.66 g/mol
InChI Key: XVKBHEVQDRVRDJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The papers provided do not specifically address the synthesis of 5-Chloro-1-(3-fluorophenyl)-1-oxopentane. However, the first paper discusses a novel condensing agent, 5H-3-oxa-octafluoropentanesulfonyl fluoride, which is used for esterification and amidation reactions . This information could be relevant if the synthesis of 5-Chloro-1-(3-fluorophenyl)-1-oxopentane involves similar condensation reactions.

Molecular Structure Analysis

While the molecular structure of 5-Chloro-1-(3-fluorophenyl)-1-oxopentane is not analyzed in the papers, the second paper examines an asymmetrical photochromic diarylethene compound with a complex molecular structure that includes a 3-fluoro-4-chlorophenyl moiety . This suggests that the presence of halogen atoms, such as chlorine and fluorine, can significantly influence the photochromic and fluorescent properties of a compound.

Chemical Reactions Analysis

The papers do not provide information on the chemical reactions specifically involving 5-Chloro-1-(3-fluorophenyl)-1-oxopentane. However, the first paper's discussion of esterification and amidation reactions , and the second paper's focus on photochromism and fluorescence , indicate that halogenated compounds can participate in a variety of chemical reactions, which may also be applicable to the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-1-(3-fluorophenyl)-1-oxopentane are not directly reported in the papers. Nonetheless, the second paper provides insights into the photochromic and fluorescent properties of a related compound, which changes color upon UV irradiation and exhibits fluorescence switching . These properties are often influenced by the molecular structure and substituents present in the compound, suggesting that 5-Chloro-1-(3-fluorophenyl)-1-oxopentane may also exhibit unique physical and chemical properties due to its halogenated aromatic structure.

Scientific Research Applications

Synthesis of Piperidin-Ols and Oxadiazole Derivatives

5-Chloro-1-(3-fluorophenyl)-1-oxopentane is used in the synthesis of various chemical compounds. For instance, 1,5-Dichloropentan-3-ol, a compound related to 5-Chloro-1-(3-fluorophenyl)-1-oxopentane, reacts with chloro- and fluoro-anilines to yield piperidin-4-ols, which can be further converted to 1-arylpiperidin-4-ones (Reese & Thompson, 1988). Similarly, oxadiazole derivatives bearing fluorophenyl moieties, akin to 5-Chloro-1-(3-fluorophenyl)-1-oxopentane, have been synthesized and evaluated for their antimicrobial properties (Parikh & Joshi, 2014).

Corrosion Inhibition

Schiff bases derived from compounds similar to 5-Chloro-1-(3-fluorophenyl)-1-oxopentane have been studied for their potential as corrosion inhibitors. For example, derivatives like 1,5-bis[2-(5-chloro-2-hydroxybenzylideneamino)phenoxy]-3-oxopentane have shown effectiveness in inhibiting aluminum corrosion in acidic solutions, highlighting the broad applicability of these compounds in industrial settings (Şafak et al., 2012).

Medicinal Chemistry

In medicinal chemistry, compounds related to 5-Chloro-1-(3-fluorophenyl)-1-oxopentane have been synthesized and evaluated for various pharmacological properties. For example, 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, a compound with a similar structural motif, has been shown to be effective in pre-clinical tests relevant to emesis and depression treatments (Harrison et al., 2001).

Quantum Chemical Studies

The molecular geometry and chemical reactivity of compounds similar to 5-Chloro-1-(3-fluorophenyl)-1-oxopentane have been explored through quantum chemical studies. Such studies help in understanding the electronic properties and potential reactivity of these compounds, which is crucial for their application in various fields (Satheeshkumar et al., 2017).

properties

IUPAC Name

5-chloro-1-(3-fluorophenyl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFO/c12-7-2-1-6-11(14)9-4-3-5-10(13)8-9/h3-5,8H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKBHEVQDRVRDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622001
Record name 5-Chloro-1-(3-fluorophenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-(3-fluorophenyl)-1-oxopentane

CAS RN

487058-73-1
Record name 5-Chloro-1-(3-fluorophenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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